Sativan

描述

Structure

3D Structure

属性

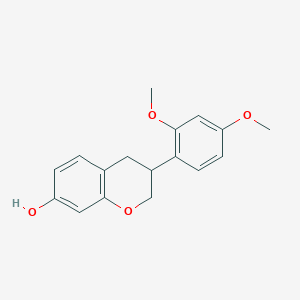

IUPAC Name |

3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-19-14-5-6-15(17(9-14)20-2)12-7-11-3-4-13(18)8-16(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXCLJQCYVCGDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Sativan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41743-86-6 |

Source

|

| Record name | Sativan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128 - 129 °C |

Source

|

| Record name | Sativan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Sativan

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sativan, a chiral isoflavan, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of (-)-sativan, with a primary focus on Medicago sativa (alfalfa). It details experimental protocols for its extraction, isolation, and purification, supported by quantitative data where available. Furthermore, this document explores the potential signaling pathways associated with the bioactivity of isoflavans, offering insights for future research and drug development endeavors.

Natural Sources of (-)-Sativan

(-)-Sativan is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogenic attack. Its natural occurrence has been primarily identified in legumes.

Primary Natural Source:

-

Medicago sativa (Alfalfa): The leaves of Medicago sativa are the most well-documented source of (-)-sativan, where it is often referred to as sativin.[1] It is typically induced in the leaves in response to fungal infection or other stressors.

Other Potential Sources:

While less definitively documented for (-)-sativan specifically, other plants from the Leguminosae family are known to produce a variety of isoflavonoids and are potential, yet unconfirmed, sources. These include:

-

Lotus species: Various species of Lotus are known to contain isoflavonoids.

-

Other Legumes: The pea family (Fabaceae) is rich in isoflavones and related compounds, suggesting that other members could potentially synthesize (-)-sativan.[2]

Experimental Protocols for Isolation and Purification

The isolation of (-)-sativan from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from methodologies described for the isolation of isoflavonoids from Medicago sativa.

Extraction

The initial step involves the extraction of crude phytochemicals from the plant material.

Protocol 1: Maceration with Methanol

-

Sample Preparation: Collect fresh leaves of Medicago sativa. Air-dry the leaves in the shade to preserve the chemical integrity of the constituents and then grind them into a fine powder.

-

Extraction: Macerate the powdered leaves in methanol (e.g., a 1:10 solid-to-solvent ratio) at room temperature for 48 hours.[1]

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.

Fractionation (Liquid-Liquid Partitioning)

To separate compounds based on their polarity, the crude extract is subjected to liquid-liquid partitioning.

Protocol 2: Solvent Partitioning

-

Initial Dissolution: Dissolve the crude methanol extract in a mixture of chloroform and water.

-

Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The less polar compounds, including isoflavans, will preferentially partition into the chloroform layer.

-

Collection: Collect the lower chloroform layer. Repeat the extraction of the aqueous layer with fresh chloroform to maximize the recovery of the target compounds.

-

Washing: Wash the combined chloroform extracts with distilled water to remove any remaining water-soluble impurities.

-

Concentration: Concentrate the chloroform fraction to dryness under reduced pressure.

Chromatographic Purification

The final step in isolating (-)-sativan involves one or more chromatographic techniques to achieve high purity.

Protocol 3: Column Chromatography and Preparative HPLC

-

Silica Gel Column Chromatography:

-

Packing: Prepare a silica gel column using a suitable solvent such as hexane.

-

Loading: Dissolve the concentrated chloroform fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually introducing ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used for the separation of isoflavonoids.

-

Mobile Phase: A gradient system of methanol and water, or acetonitrile and water, often with a small percentage of formic acid to improve peak shape, is typically employed.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 280 nm, which is characteristic for isoflavans.

-

Fraction Collection: Collect the peak corresponding to (-)-sativan based on its retention time, which can be determined by comparison with a standard if available, or by subsequent structural analysis.

-

Quantitative Data

Specific quantitative data for the yield and purity of (-)-sativan from Medicago sativa is not extensively reported in the literature. However, general yields for total flavonoids and other phytochemicals from alfalfa can provide an estimation.

| Plant Part | Extraction Method | Solvent | Total Flavonoid Content (mg Rutin Equivalents/g Dry Matter) | Reference |

| Leaves | Supercritical Fluid Extraction (SFE) | CO2 | 139.0 ± 7.1 | [3] |

| Flowers | Accelerated Solvent Extraction (ASE) | 70% Ethanol | Not specified for flavonoids, but highest phenolic content | [3] |

Note: The yield of (-)-sativan will be a fraction of the total flavonoid content and is dependent on the specific extraction and purification methods employed.

Potential Signaling Pathways

While specific signaling pathways for (-)-sativan are not yet fully elucidated, the biological activities of isoflavonoids, in general, provide a framework for potential mechanisms of action.

Anti-Inflammatory Activity

Isoflavonoids are known to possess anti-inflammatory properties. The potential signaling pathways involved include:

-

NF-κB Signaling Pathway: Isoflavones have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[4][5] This inhibition can occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. Isoflavones may exert their anti-inflammatory effects by modulating the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[4]

Estrogenic and Anti-Estrogenic Activity

Due to their structural similarity to estradiol, isoflavonoids can bind to estrogen receptors (ERα and ERβ) and exhibit both estrogenic and anti-estrogenic effects.[6]

-

Estrogen Receptor Binding: The binding of (-)-sativan to estrogen receptors could initiate or block the transcription of estrogen-responsive genes, leading to a range of physiological effects. The specific effect (agonist or antagonist) can depend on the tissue type and the relative expression levels of ERα and ERβ.

Visualizations

Experimental Workflow

Figure 1: A generalized workflow for the isolation of (-)-sativan.

Potential Anti-Inflammatory Signaling Pathways

Figure 2: Potential anti-inflammatory signaling pathways modulated by (-)-sativan.

Conclusion

(-)-Sativan can be reliably sourced from Medicago sativa leaves. The isolation process, while requiring multiple chromatographic steps, is achievable with standard laboratory equipment. The presented protocols provide a solid foundation for researchers to obtain this isoflavan for further investigation. The potential of (-)-sativan to modulate key inflammatory and estrogenic signaling pathways warrants further in-depth studies to fully characterize its pharmacological profile and therapeutic potential. This guide serves as a critical resource for the continued exploration of (-)-sativan in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Preparative isolation of novel antioxidant flavonoids of alfalfa by stop-and-go counter-current chromatography and following on-line liquid chromatography desalination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogenic and antiestrogenic activities of flavonoid phytochemicals through estrogen receptor binding-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sativan Biosynthesis Pathway in Medicago sativa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sativan, a pterocarpan phytoalexin found in alfalfa (Medicago sativa), is a key component of the plant's defense response against pathogens. As a member of the isoflavonoid class of secondary metabolites, this compound and its precursors have garnered significant interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

The biosynthesis of this compound is an extension of the well-characterized general phenylpropanoid pathway, branching off at the level of isoflavonoids. The pathway is induced by various biotic and abiotic elicitors, leading to the accumulation of this compound and related pterocarpans, such as medicarpin. Understanding this pathway is crucial for the potential metabolic engineering of alfalfa to enhance its disease resistance and for the production of these bioactive compounds for pharmaceutical applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Medicago sativa begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This is followed by a series of enzymatic reactions that form the isoflavonoid skeleton, which is then modified to produce the pterocarpan core. This compound is ultimately synthesized from the key intermediate, medicarpin, through a series of reduction and methylation steps.

The complete pathway is as follows:

-

General Phenylpropanoid Pathway:

-

Phenylalanine ammonia-lyase (PAL): Converts L-Phenylalanine to Cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Converts Cinnamic acid to 4-Coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Converts 4-Coumaric acid to 4-Coumaroyl-CoA.

-

-

Isoflavonoid Branch:

-

Chalcone synthase (CHS): Catalyzes the condensation of 4-Coumaroyl-CoA and three molecules of Malonyl-CoA to form Naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes Naringenin chalcone to Liquiritigenin.

-

Isoflavone synthase (IFS): A key branch point enzyme that converts Liquiritigenin to the isoflavone Daidzein.

-

Isoflavone 2'-hydroxylase (I2'H): Hydroxylates Daidzein to 2'-Hydroxydaidzein.

-

Isoflavone 4'-O-methyltransferase (HI4'OMT): Methylates 2'-Hydroxydaidzein to 2'-Hydroxyformononetin.

-

-

Pterocarpan Skeleton Formation:

-

Isoflavone reductase (IFR): Reduces 2'-Hydroxyformononetin to the isoflavanone Vestitone.[1]

-

Vestitone reductase (VR): Reduces (3R)-Vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI).[2][3]

-

7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase (DMID) / Pterocarpan synthase (PTS): Catalyzes the cyclization of DMI to form (-)-Medicarpin.[2][3][4]

-

-

Conversion to this compound:

-

Medicarpin reductase: Reduces Medicarpin to Vestitol.

-

Vestitol 7-O-methyltransferase: It is proposed that this compound is derived from the methylation of Vestitol.[5]

-

Quantitative Data

The biosynthesis of this compound and its precursors is tightly regulated, with enzyme activities and metabolite concentrations changing in response to developmental and environmental cues. The following tables summarize key quantitative data for the enzymes involved in the latter stages of the pathway.

| Enzyme | Substrate | Km (µM) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Vestitone reductase (VR) | (3R)-Vestitone | 45 | 6.0 | 30 | [2][3] |

| 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase (DMID) | 7,2'-dihydroxy-4'-methoxyisoflavanol | 5 | 6.0 | 30 | [2][3] |

Table 1: Kinetic properties of the final enzymes in medicarpin biosynthesis.

Elicitor treatment of Medicago sativa cell suspension cultures leads to a significant induction of the activities of the enzymes involved in medicarpin biosynthesis.

| Elicitor Treatment | Enzyme Activity Induction (fold increase) | Time to Max. Induction (hours) | Reference(s) |

| Yeast Extract | ~3 | 6 | [6] |

Table 2: Induction of Vestitone Reductase and DMID activity in response to elicitation.

Experimental Protocols

Elicitation of this compound Biosynthesis in Medicago sativa Cell Suspension Cultures

This protocol describes the induction of phytoalexin biosynthesis in Medicago sativa cell suspension cultures using yeast extract as an elicitor.

Materials:

-

Medicago sativa cell suspension culture (e.g., cv. Regen-SY)

-

Growth medium (e.g., MS medium supplemented with appropriate hormones)

-

Yeast extract solution (autoclaved)

-

Sterile flasks

-

Orbital shaker

Procedure:

-

Subculture the Medicago sativa cell suspension into fresh growth medium and grow for 7-10 days on an orbital shaker at 120 rpm in the dark at 25°C.

-

Prepare a stock solution of yeast extract (e.g., 10 mg/mL in distilled water) and sterilize by autoclaving.

-

To induce phytoalexin biosynthesis, add the sterile yeast extract solution to the cell cultures to a final concentration of 0.1% (w/v).

-

Incubate the elicited cultures on an orbital shaker under the same conditions as in step 1.

-

Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) post-elicitation for phytoalexin extraction and analysis.

Extraction and HPLC Analysis of Pterocarpans

This protocol outlines a general procedure for the extraction and analysis of this compound, medicarpin, and other related isoflavonoids from elicited Medicago sativa cells using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Elicited Medicago sativa cells

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 80% methanol)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

HPLC system with a C18 column and UV detector

-

Mobile phase solvents (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

-

Authentic standards for medicarpin and this compound

Procedure:

-

Extraction:

-

Harvest elicited cells by filtration and immediately freeze in liquid nitrogen.

-

Grind the frozen cells to a fine powder using a mortar and pestle.

-

Extract the powdered tissue with 80% methanol (e.g., 10 mL per gram of fresh weight) by vortexing and incubating at room temperature for 1 hour.

-

Centrifuge the extract at 10,000 x g for 15 minutes to pellet the cell debris.

-

Collect the supernatant and repeat the extraction of the pellet.

-

Pool the supernatants and evaporate to dryness using a rotary evaporator.

-

Resuspend the dried extract in a known volume of methanol for HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject a known volume of the resuspended extract onto the HPLC system.

-

Elute the compounds using a suitable gradient of acetonitrile and water (both containing 0.1% TFA). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

-

Monitor the elution of compounds using a UV detector at a wavelength of 280 nm.

-

Identify and quantify this compound and medicarpin by comparing their retention times and UV spectra with those of authentic standards.

-

Regulatory Signaling Pathways

The biosynthesis of this compound and other phytoalexins in Medicago sativa is triggered by the perception of elicitor signals, which activate downstream signaling cascades leading to the transcriptional activation of biosynthetic genes. Two well-studied elicitors are yeast extract (a biotic elicitor mimicking fungal attack) and methyl jasmonate (MJ), a plant hormone involved in wound signaling.[5][7][8][9]

The signaling pathways initiated by these two elicitors appear to differ in their initial steps. Yeast extract induces the de novo synthesis of phytoalexins by upregulating the entire biosynthetic pathway, starting from the general phenylpropanoid pathway. In contrast, methyl jasmonate appears to primarily induce the later steps of the pathway and may also involve the release of pre-existing isoflavone conjugates from the vacuole, which are then converted to the final phytoalexin products.[5][8][9] This suggests a model where plants can rapidly mobilize stored precursors in response to wounding (signaled by MJ), while a pathogen attack (mimicked by yeast extract) triggers a more sustained de novo synthesis.

Conclusion

The this compound biosynthesis pathway in Medicago sativa is a complex and highly regulated process that plays a vital role in the plant's defense against microbial pathogens. This technical guide has provided a detailed overview of the enzymatic steps, quantitative data, and experimental protocols relevant to the study of this pathway. The elucidation of this pathway opens up avenues for the metabolic engineering of alfalfa for enhanced disease resistance and for the biotechnological production of this compound and related isoflavonoids with potential pharmaceutical applications. Further research is warranted to fully characterize all the enzymes and regulatory factors involved, which will undoubtedly provide deeper insights into the intricate world of plant secondary metabolism.

References

- 1. Activation of the cell cycle machinery and the isoflavonoid biosynthesis pathway by active Rhizobium meliloti Nod signal molecules in Medicago microcallus suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Northern Blot - Lifeasible [lifeasible.com]

- 3. researchgate.net [researchgate.net]

- 4. r.jordan.im [r.jordan.im]

- 5. pnas.org [pnas.org]

- 6. ejhc.journals.ekb.eg [ejhc.journals.ekb.eg]

- 7. Different mechanisms for phytoalexin induction by pathogen and wound signals in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Different mechanisms for phytoalexin induction by pathogen and wound signals in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Sativan and Related Isoflavonoids from Medicago sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sativan, an isoflavan found in Medicago sativa (alfalfa), belongs to the isoflavonoid class of phytochemicals, which are recognized for their diverse biological activities. While specific research on this compound is limited, extensive studies on structurally related isoflavonoids isolated from the same plant, namely medicarpin and vestitol, provide significant insights into the potential therapeutic applications of this compound family. This technical guide consolidates the available data on the anti-inflammatory, antimicrobial, antioxidant, and anticancer properties of this compound and its better-studied counterparts, medicarpin and vestitol. Detailed experimental protocols for key bioassays and visualizations of the implicated signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

Isoflavonoids are a class of polyphenolic compounds found predominantly in leguminous plants. Their structural similarity to estrogens allows them to interact with various biological pathways, leading to a wide range of pharmacological effects. Medicago sativa, commonly known as alfalfa, is a rich source of various isoflavonoids, including the isoflavan this compound, and the pterocarpans medicarpin and vestitol. While medicarpin and vestitol have been the subject of numerous studies, this compound remains a less-explored molecule. This guide aims to present a comprehensive overview of the known biological activities of these related compounds to infer the potential of this compound and to provide a foundational resource for researchers in the field.

Biological Activities and Quantitative Data

The isoflavonoids from Medicago sativa exhibit a broad spectrum of biological activities. The following sections summarize the key findings and present the available quantitative data for this compound, medicarpin, and vestitol.

Anti-inflammatory Activity

Medicarpin and vestitol have demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. These effects are primarily attributed to the modulation of key inflammatory signaling pathways.

-

Medicarpin has been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells (BV2) with an IC50 value of approximately 5 ± 1 μM[1]. It also down-regulates pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while up-regulating the anti-inflammatory cytokine IL-10 in a collagen-induced arthritis model in mice[2].

-

Vestitol inhibits neutrophil migration at a dose of 10 mg/kg in vivo[3][4]. In LPS-activated macrophages, vestitol at a concentration of 0.55 µM inhibited nitric oxide (NO) production by 83% and reduced the levels of pro-inflammatory cytokines including GM-CSF, IL-6, and TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10[5][6][7].

| Compound | Assay | Model System | Endpoint | Result | Citation(s) |

| Medicarpin | Nitric Oxide (NO) Production Assay | LPS-stimulated BV2 microglial cells | Inhibition of NO production | IC50: 5 ± 1 μM | [1] |

| Medicarpin | Cytokine Production Assay | Collagen-induced arthritis mice | Cytokine modulation | ↓ TNF-α, IL-6, IL-17A; ↑ IL-10 | [2] |

| Vestitol | Neutrophil Migration Assay | in vivo (mice) | Inhibition of migration | Effective at 10 mg/kg | [3][4] |

| Vestitol | Nitric Oxide (NO) Production Assay | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | 83% inhibition at 0.55 µM | [5] |

| Vestitol | Cytokine Production Assay | LPS-stimulated RAW 264.7 macrophages | Cytokine modulation | ↓ GM-CSF, IL-6, TNF-α; ↑ IL-10 | [5] |

Table 1: Summary of quantitative data on the anti-inflammatory activity of isoflavonoids from Medicago sativa.

Antimicrobial Activity

Vestitol and medicarpin have shown activity against a range of pathogenic microorganisms.

-

Vestitol has demonstrated antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 25-50 to 50-100 μg/mL against various bacteria, including Streptococcus mutans, Streptococcus sobrinus, and Staphylococcus aureus[3][8].

-

Medicarpin has shown selective inhibitory activity against Neisseria gonorrhoeae with a Minimum Inhibitory Concentration (MIC) value of 0.25 mg/mL[9].

| Compound | Assay | Target Microorganism | Result (MIC) | Citation(s) |

| Vestitol | Broth Microdilution | Streptococcus mutans | 25-50 μg/mL | [3][8] |

| Vestitol | Broth Microdilution | Streptococcus sobrinus | 50-100 μg/mL | [3][8] |

| Vestitol | Broth Microdilution | Staphylococcus aureus | 50-100 μg/mL | [3][8] |

| Medicarpin | Broth Dilution | Neisseria gonorrhoeae | 0.25 mg/mL | [9] |

Table 2: Summary of quantitative data on the antimicrobial activity of isoflavonoids from Medicago sativa.

Anticancer Activity

Medicarpin has been investigated for its potential as an anticancer agent, demonstrating cytotoxicity against glioblastoma cell lines.

-

Medicarpin has shown dose- and time-dependent cytotoxic effects on human glioblastoma U251 and U-87 MG cells. The IC50 values for U251 cells were 271 μg/mL at 24 hours and 154 μg/mL at 48 hours. For U-87 MG cells, the IC50 values were 175 μg/mL at 24 hours and 161 μg/mL at 48 hours[10].

| Compound | Assay | Cell Line | Timepoint | Result (IC50) | Citation(s) |

| Medicarpin | MTT Assay | U251 (Glioblastoma) | 24 hours | 271 μg/mL | [10] |

| Medicarpin | MTT Assay | U251 (Glioblastoma) | 48 hours | 154 μg/mL | [10] |

| Medicarpin | MTT Assay | U-87 MG (Glioblastoma) | 24 hours | 175 μg/mL | [10] |

| Medicarpin | MTT Assay | U-87 MG (Glioblastoma) | 48 hours | 161 μg/mL | [10] |

Table 3: Summary of quantitative data on the anticancer activity of isoflavonoids from Medicago sativa.

Antioxidant Activity

While specific quantitative antioxidant data for this compound is scarce, medicarpin is known to exert its antioxidant effects through the activation of the NRF2 signaling pathway[10].

Signaling Pathways

The biological activities of medicarpin and vestitol are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both vestitol and medicarpin have been shown to inhibit this pathway.

-

Vestitol diminishes the activation of the NF-κB pathway in LPS-activated macrophages, leading to a reduction in the production of pro-inflammatory factors[5].

-

Medicarpin has been shown to decrease the expression and activation of p65NF-κB in the brain following ischemic injury[11].

NF-κB signaling pathway inhibition by Vestitol and Medicarpin.

Wnt/β-catenin and Notch Signaling Pathways

Medicarpin has been found to promote bone regeneration and healing by activating the Wnt/β-catenin and Notch signaling pathways[3][12].

Activation of Wnt/β-catenin and Notch signaling by Medicarpin.

NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of the cellular antioxidant response. Medicarpin has been shown to activate this pathway.

-

Medicarpin induces the transcriptional activity of NRF2, leading to the expression of antioxidant genes such as heme oxygenase-1 (HO-1)[13][14][15].

Activation of the NRF2 antioxidant pathway by Medicarpin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.

-

Grouping and Treatment: The rats are divided into control and treatment groups. The treatment groups receive the test compound (e.g., medicarpin or vestitol) at various doses, while the control group receives the vehicle.

-

Induction of Edema: One hour after treatment, 0.1 mL of a 1% (w/v) solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Assay: Broth Microdilution for MIC Determination

This in vitro assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution MIC Assay.

Protocol:

-

Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cell Viability Assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The isoflavonoids from Medicago sativa, particularly medicarpin and vestitol, exhibit promising anti-inflammatory, antimicrobial, and anticancer activities. While direct evidence for the biological activities of this compound is currently limited, its structural similarity to these well-studied compounds suggests it may possess a similar pharmacological profile. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and its related isoflavonoids. Future research should focus on the isolation and comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and to determine its potential as a lead compound for the development of novel therapeutics.

References

- 1. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicarpin prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vestitol drives LPS-activated macrophages into M2 phenotype through modulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Sativan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of Sativan, a naturally occurring isoflavan. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical properties of this compound.

Molecular Structure

This compound, a member of the isoflavan class of flavonoids, possesses a core structure consisting of a chroman ring system substituted with a dimethoxyphenyl group.[1][2] The systematic IUPAC name for the naturally occurring enantiomer is (3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol .[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | [2] |

| Chemical Formula | C₁₇H₁₈O₄ | [1][2] |

| Molecular Weight | 286.32 g/mol | [2][3] |

| CAS Number | 41743-86-6 | [2] |

| SMILES | COC1=CC(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC | [2] |

| InChI | InChI=1S/C17H18O4/c1-19-14-5-6-15(17(9-14)20-2)12-7-11-3-4-13(18)8-16(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1 | [2][3] |

| InChIKey | TUXCLJQCYVCGDW-LBPRGKRZSA-N | [2][3] |

The molecular framework of this compound is built upon an isoflavan skeleton, which is a derivative of 3-phenylchromen-4-one.[1] It is specifically classified as a 4'-O-methylated isoflavonoid due to the methoxy groups attached to the phenyl substituent.[1]

Stereochemistry

The stereochemistry of this compound is a critical aspect of its molecular identity, influencing its biological activity. This compound has a single chiral center located at the C3 position of the chroman ring.

The naturally occurring form of this compound is the (-)-enantiomer, which has been determined to have an (R) absolute configuration at the C3 stereocenter.[2][3][4] This is denoted as (3R)-Sativan. The stereochemistry is crucial for its interaction with biological targets.

Caption: Molecular structure of this compound with the C3 stereocenter highlighted.

The determination of the absolute configuration is a key experimental step in the characterization of natural products. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptor to a chiral center.[5][6]

Table 2: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Water Solubility | 0.015 g/L | [1] |

| logP | 3.13 | [1] |

| pKa (Strongest Acidic) | 9.78 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols for Structural Elucidation

The structural and stereochemical characterization of this compound relies on a combination of spectroscopic and chiroptical techniques. The following outlines the general methodologies employed.

This compound can be isolated from various plant sources, such as Medicago sativa (alfalfa) and Sesbania grandiflora.[2][7] A general workflow for the isolation process is as follows:

References

- 1. Showing Compound (-)-sativan (FDB030084) - FooDB [foodb.ca]

- 2. This compound | C17H18O4 | CID 170570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 41743-86-6 [chemicalbook.com]

- 5. Absolute configuration - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | CAS:71831-00-0 | Manufacturer ChemFaces [chemfaces.com]

Comprehensive Long-Tail Keywords for "Lubiprostone-d7" Targeted at Scientific Researchers

For scientific researchers investigating "Lubiprostone-d7," a targeted content strategy focusing on specific long-tail keywords is essential for visibility and impact. The following categorized list of keywords addresses various stages of the research process, from initial exploration to validation and comparative analysis.

| Category | Long-tail Keyword |

| Foundational & Exploratory | Lubiprostone-d7 chemical properties and structure |

| Mechanism of action of Lubiprostone-d7 | |

| Synthesis and purification of Lubiprostone-d7 | |

| Lubiprostone-d7 stability and storage conditions | |

| Pharmacokinetics and metabolism of Lubiprostone-d7 | |

| In vitro and in vivo studies of Lubiprostone-d7 | |

| Lubiprostone-d7 as a research tool for ion channel studies | |

| Deuterated standards in mass spectrometry analysis | |

| Applications of stable isotope-labeled compounds in research | |

| Lubiprostone-d7 for studying chloride channel activation | |

| Methodological & Application | Quantitative analysis of Lubiprostone-d7 by LC-MS/MS |

| Protocol for using Lubiprostone-d7 as an internal standard | |

| Cell-based assays using Lubiprostone-d7 | |

| Animal models for studying Lubiprostone-d7 effects | |

| Bioanalytical method development for Lubiprostone-d7 | |

| Sample preparation techniques for Lubiprostone-d7 analysis | |

| Use of Lubiprostone-d7 in drug metabolism studies | |

| High-resolution mass spectrometry for Lubiprostone-d7 | |

| Chromatographic separation of Lubiprostone-d7 | |

| Lubiprostone-d7 in preclinical research studies | |

| Troubleshooting & Optimization | Overcoming matrix effects in Lubiprostone-d7 analysis |

| Improving sensitivity for Lubiprostone-d7 detection | |

| Troubleshooting guide for Lubiprostone-d7 LC-MS/MS assay | |

| Optimization of extraction recovery for Lubiprostone-d7 | |

| Preventing degradation of Lubiprostone-d7 during analysis | |

| Common pitfalls in deuterated internal standard use | |

| Enhancing chromatographic peak shape for Lubiprostone-d7 | |

| Calibration curve issues with Lubiprostone-d7 | |

| Minimizing ion suppression for Lubiprostone-d7 | |

| Addressing variability in Lubiprostone-d7 experimental results | |

| Validation & Comparative | Cross-validation of Lubiprostone-d7 analytical methods |

| Comparison of Lubiprostone-d7 with other internal standards | |

| Inter-laboratory comparison of Lubiprostone-d7 quantification | |

| Validation of Lubiprostone-d7 as a certified reference material | |

| Lubiprostone-d7 vs. non-deuterated lubiprostone in assays.[1][2][3][4] | |

| Accuracy and precision of Lubiprostone-d7 measurements | |

| Isotopic purity assessment of Lubiprostone-d7 | |

| Comparative efficacy of lubiprostone and osmotic laxatives.[1] | |

| Head-to-head comparison of lubiprostone and linaclotide.[4] | |

| Benchmarking Lubiprostone-d7 performance against industry standards |

References

- 1. Comparative Efficacy and Safety of Lubiprostone and Osmotic Laxatives in Chronic Idiopathic Constipation: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Effectiveness of Lubiprostone and Stool Softeners on Risk of Kidney Outcomes in Patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. drugs.com [drugs.com]

A Comprehensive Technical Guide to the Preliminary Toxicity Screening of Sativan, a Novel Cannabis sativa Extract

This technical guide provides an in-depth overview of the essential preliminary toxicity screening for "Sativan," a hypothetical novel extract derived from Cannabis sativa. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for the initial safety assessment of such herbal products. The guide details experimental protocols, presents data in a structured format, and visualizes key workflows and biological pathways.

Introduction

The therapeutic potential of compounds derived from Cannabis sativa, such as tetrahydrocannabinol (THC) and cannabidiol (CBD), is a subject of growing scientific interest.[1] As novel extracts like "this compound" are developed, a thorough evaluation of their safety profile is paramount before they can be considered for further clinical trials.[2][3] Preliminary toxicity screening encompasses a series of initial studies to identify potential adverse effects of a substance. This guide outlines the core components of such a screening for this compound, focusing on acute, sub-chronic toxicity, and initial cytotoxicity assessments.

Data Presentation: Summary of Preclinical Toxicity Studies

The following tables summarize hypothetical quantitative data from preclinical toxicity studies on this compound. These tables are designed for clear comparison of key toxicological endpoints.

Table 1: Acute Oral Toxicity of this compound in Rodents

| Species/Strain | Sex | Dosage (mg/kg) | Observation Period | Mortality | LD50 (mg/kg) | Clinical Observations |

| Wistar Rat | Male/Female | 2000 | 14 days | 0/10 | >2000 | No signs of toxicity or behavioral changes observed.[2][4] |

| Wistar Rat | Male/Female | 5000 | 14 days | 0/10 | >5000 | Mild sedation observed in the first 6 hours post-administration; resolved thereafter. |

Table 2: Sub-chronic (90-Day) Oral Toxicity of this compound in Wistar Rats - Hematological Parameters

| Parameter | Control (Vehicle) | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |

| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 8.7 ± 1.3 | 8.9 ± 1.1 | 9.1 ± 1.4 |

| Red Blood Cells (x10¹²/L) | 7.2 ± 0.5 | 7.3 ± 0.6 | 7.1 ± 0.4 | 7.4 ± 0.5 |

| Hemoglobin (g/dL) | 14.1 ± 1.0 | 14.3 ± 0.9 | 14.0 ± 1.1 | 14.5 ± 1.2 |

| Platelets (x10⁹/L) | 350 ± 50 | 355 ± 48 | 360 ± 52 | 365 ± 49 |

Values are presented as mean ± standard deviation. No statistically significant differences were observed between the groups.

Table 3: Sub-chronic (90-Day) Oral Toxicity of this compound in Wistar Rats - Serum Biochemical Parameters

| Parameter | Control (Vehicle) | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |

| Alanine Aminotransferase (ALT) (U/L) | 45 ± 8 | 47 ± 7 | 46 ± 9 | 48 ± 8 |

| Aspartate Aminotransferase (AST) (U/L) | 110 ± 15 | 112 ± 16 | 115 ± 14 | 118 ± 17 |

| Alkaline Phosphatase (ALP) (U/L) | 200 ± 30 | 205 ± 32 | 210 ± 28 | 215 ± 35 |

| Blood Urea Nitrogen (BUN) (mg/dL) | 18 ± 3 | 18.5 ± 2.8 | 19 ± 3.1 | 19.5 ± 3.3 |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.65 ± 0.1 | 0.7 ± 0.1 |

Values are presented as mean ± standard deviation. No statistically significant differences of toxicological relevance were observed.

Table 4: Sub-chronic (90-Day) Oral Toxicity of this compound in Wistar Rats - Relative Organ Weights

| Organ | Control (Vehicle) | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |

| Liver | 3.5 ± 0.3 | 3.6 ± 0.4 | 3.5 ± 0.3 | 3.7 ± 0.4 |

| Kidneys | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.82 ± 0.1 | 0.85 ± 0.1 |

| Heart | 0.4 ± 0.05 | 0.4 ± 0.06 | 0.41 ± 0.05 | 0.42 ± 0.06 |

| Spleen | 0.2 ± 0.03 | 0.2 ± 0.04 | 0.21 ± 0.03 | 0.22 ± 0.04 |

Values are presented as mean relative organ weight ( g/100g body weight) ± standard deviation. No significant changes were noted between the groups.[4]

Experimental Protocols

Detailed methodologies for the key toxicological assessments are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Objective: To determine the acute toxic effects of a single high dose of this compound and to estimate its median lethal dose (LD50).

-

Animals: Healthy, young adult Wistar rats (8-12 weeks old), nulliparous and non-pregnant females.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single oral dose of this compound (e.g., 2000 mg/kg body weight) is administered to a group of three female rats. The substance is dissolved in a suitable vehicle (e.g., corn oil).

-

A control group receives the vehicle only.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.[2][4]

-

If no mortality is observed, a higher dose (e.g., 5000 mg/kg) may be used in another group of animals.

-

At the end of the observation period, all surviving animals are euthanized and subjected to gross necropsy.

-

-

Objective: To evaluate the adverse effects of repeated oral administration of this compound over a 90-day period.

-

Animals: Healthy Wistar rats of both sexes.

-

Procedure:

-

Animals are randomly assigned to a control group and at least three treatment groups (low, mid, and high dose). Each group consists of 10 males and 10 females.

-

This compound is administered orally on a daily basis for 90 days. The control group receives the vehicle.

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters listed in Tables 2 and 3.

-

Urinalysis: Conducted prior to termination.

-

-

Termination: At the end of 90 days, animals are euthanized. A full gross necropsy is performed, and major organs are weighed.[5]

-

Histopathology: Organs are preserved for microscopic examination.

-

-

Objective: To provide a rapid and simple preliminary assessment of the cytotoxic potential of this compound.[6]

-

Organism: Brine shrimp (Artemia salina) nauplii.

-

Procedure:

-

Brine shrimp eggs are hatched in artificial seawater to obtain nauplii.

-

This compound is dissolved in a suitable solvent and diluted to various concentrations (e.g., 10, 100, 1000 µg/mL).

-

A specific number of nauplii (e.g., 10) are added to vials containing the different concentrations of this compound.

-

After 24 hours of exposure, the number of surviving nauplii is counted.[6]

-

The median lethal concentration (LC50) is calculated using probit analysis. An LC50 value below 100 µg/mL is often considered indicative of high toxicity.[6]

-

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the logical flow of the preliminary toxicity screening process for this compound.

Components of Cannabis sativa have been shown to modulate various cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and is a known target for many natural products.[7] Understanding the interaction of this compound with this pathway could provide insights into its mechanism of action.

Conclusion

This guide outlines a foundational approach to the preliminary toxicity screening of this compound, a hypothetical Cannabis sativa extract. Based on the presented hypothetical data, this compound demonstrates a favorable acute safety profile with an LD50 greater than 5000 mg/kg in rats. In sub-chronic studies, no significant toxicological changes in hematological, biochemical, or histopathological parameters were observed at the tested doses. The No-Observed-Adverse-Effect-Level (NOAEL) for this compound was determined to be greater than 1000 mg/kg/day in the 90-day rat study. These preliminary findings suggest that this compound is well-tolerated under the experimental conditions described. Further studies, including chronic toxicity, reproductive toxicity, and genotoxicity assessments, are necessary to establish a comprehensive safety profile for this compound.

References

- 1. Cannabis (drug) - Wikipedia [en.wikipedia.org]

- 2. Acute and subacute toxicity studies of a poly herbal formulation used for diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchwithrowan.com [researchwithrowan.com]

- 4. Evaluation of acute, subacute, and subchronic toxicity of a hepatoprotective herbal formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute and subchronic oral toxicity study of Camelina sativa oil in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Distribution and Analysis of Secondary Metabolites in Cannabis sativa Tissues: A Technical Guide

Introduction: The term "sativan metabolites" is colloquially used to refer to the diverse array of secondary metabolites produced by the plant Cannabis sativa L. These compounds, which are not directly involved in the primary processes of growth and development, play crucial roles in the plant's defense against pests, pathogens, and abiotic stresses. For researchers, scientists, and drug development professionals, a thorough understanding of the biosynthesis, distribution, and analysis of these metabolites is paramount. This technical guide provides an in-depth overview of the major classes of secondary metabolites in Cannabis sativa—cannabinoids, terpenes, and flavonoids—with a focus on their quantitative distribution in various plant tissues, detailed experimental protocols for their analysis, and the signaling pathways that regulate their production.

Data Presentation: Quantitative Distribution of Metabolites

The concentration and composition of secondary metabolites in Cannabis sativa vary significantly between different plant tissues, developmental stages, and cultivars. The highest concentrations of cannabinoids and terpenes are typically found in the glandular trichomes of the female inflorescences.

Table 1: Quantitative Distribution of Major Cannabinoids in Cannabis sativa Tissues

| Cannabinoid | Flowers | Leaves | Vegetative Shoots | Stems | Roots & Seeds |

| Δ⁹-THCA (mg/g DW) | 10 - 250+ | 1 - 20 | 0.5 - 10 | < 1 | Trace to non-detectable |

| CBDA (mg/g DW) | 10 - 200+ | 1 - 20 | 0.5 - 15 | < 1 | Trace to non-detectable |

| CBGA (mg/g DW) | 1 - 20 | 0.1 - 2 | 0.1 - 2 | < 0.5 | Trace to non-detectable |

| CBCA (mg/g DW) | 0.5 - 10 | 0.05 - 1 | 0.05 - 1 | < 0.1 | Trace to non-detectable |

| Δ⁹-THC (μg/g) | Variable (decarboxylation) | 57.6 - 407.4[1] | Higher than leaves | - | - |

| CBD (μg/g) | Variable (decarboxylation) | 1,200 - 8,900[1] | Higher than leaves | - | - |

| CBDV (μg/g) | - | 0.006 - 0.12[1] | Higher than leaves | - | - |

| CBC (μg/g) | - | 0.067 - 0.24[1] | Higher than leaves | - | - |

Note: Concentrations are highly dependent on the cultivar, growing conditions, and analytical methods. THCA, CBDA, CBGA, and CBCA are the acidic precursors that are converted to their neutral counterparts (THC, CBD, CBG, CBC) through decarboxylation (heat, light). DW = Dry Weight.

Table 2: Quantitative Distribution of Major Terpenes in Cannabis sativa Tissues

| Terpene | Flowers (mg/g DW) | Leaves (mg/g DW) |

| β-Myrcene | 0.5 - 10+ | 0.1 - 1 |

| β-Caryophyllene | 0.5 - 8 | 0.1 - 0.8 |

| Limonene | 0.2 - 5 | 0.05 - 0.5 |

| α-Pinene | 0.1 - 4 | 0.02 - 0.4 |

| α-Humulene | 0.1 - 3 | 0.02 - 0.3 |

| Linalool | 0.05 - 2 | 0.01 - 0.2 |

| Total Terpenes | 5 - 30+ | 0.5 - 1.1[1] |

Note: Terpene concentrations are highly volatile and can vary significantly based on genetics, harvesting, and processing methods. Foliar terpenes are dominated by sesquiterpenes, while flowers have a higher proportion of monoterpenes.[1]

Table 3: Distribution of Flavonoids in Cannabis sativa Tissues

| Flavonoid/Class | Flowers | Leaves | Seedlings | Fruits | Roots & Seeds |

| Cannflavin A | Present | Present | Present | Present | Undetectable[2] |

| Cannflavin B | Present | Present | Present | Present | Undetectable[2] |

| Cannflavin C | Present | Present | Present | Present | Undetectable[2] |

| Apigenin | Present | Present | Present | Present | Undetectable[2] |

| Luteolin | Present | Present | Present | Present | Undetectable[2] |

| Kaempferol | Present | Present | Present | Present | Undetectable[2] |

| Quercetin | Present | Present | Present | Present | Undetectable[2] |

Note: Flavonoids are present in most aerial tissues of Cannabis sativa but have not been detected in the roots and seeds.[2] Their concentrations are generally lower than those of cannabinoids and are influenced by environmental factors such as light exposure.

Experimental Protocols

Accurate quantification of secondary metabolites is essential for research and drug development. The following are generalized protocols for the extraction and analysis of the major metabolite classes in Cannabis sativa.

Protocol 1: Extraction and Quantification of Cannabinoids by HPLC-DAD

This protocol outlines a common method for the analysis of the major acidic and neutral cannabinoids.

1. Sample Preparation:

-

Harvest and dry plant material (e.g., female inflorescences) at a controlled temperature (20-25°C) in the dark to minimize degradation.

-

Grind the dried material to a homogeneous powder (e.g., using a coffee grinder or ball mill).

2. Extraction:

-

Weigh approximately 100 mg of the homogenized plant material into a centrifuge tube.

-

Add 10 mL of an extraction solvent, typically a mixture of methanol and chloroform (9:1 v/v) or ethanol.

-

Vortex the mixture for 1 minute.

-

Perform ultrasound-assisted extraction by placing the tube in an ultrasonic bath for 15-30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-DAD Analysis:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Gradient Program: A typical gradient might start at 70% B, increase to 85-95% B over several minutes, and then return to the initial conditions for re-equilibration.[3]

-

Flow Rate: 1.0 - 1.6 mL/min.[3]

-

Column Temperature: 30-35°C.[3]

-

Detection: Diode Array Detector (DAD) set to monitor at approximately 220-230 nm for cannabinoids.[3][5]

-

Quantification: Create a calibration curve using certified reference standards for each cannabinoid of interest. Calculate the concentration in the sample based on the peak area and the calibration curve.

Protocol 2: Extraction and Quantification of Terpenes by GC-MS

This protocol is suitable for the analysis of volatile terpenes.

1. Sample Preparation:

-

Use fresh or properly dried and stored plant material to prevent the loss of volatile terpenes.

-

Grind the material to a homogeneous powder.

2. Extraction:

-

Weigh approximately 100-200 mg of the ground material into a vial.

-

Add 5 mL of a non-polar solvent such as n-hexane or ethyl acetate.[6]

-

Add an internal standard (e.g., n-tridecane at 100 µg/mL) to the solvent for accurate quantification.[6]

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge and filter the supernatant through a 0.22 µm syringe filter into a GC vial.

3. GC-MS Analysis:

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly used.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C in splitless or split mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) to elute all terpenes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

-

Identification and Quantification: Identify terpenes by comparing their mass spectra and retention times with those of reference standards and libraries (e.g., NIST). Quantify using the internal standard method and a calibration curve for each target terpene.

Protocol 3: Extraction and Quantification of Flavonoids by HPLC-DAD

This protocol is adapted for the analysis of flavonoids, including the cannabis-specific cannflavins.

1. Sample Preparation:

-

Dry and homogenize the plant material as described for cannabinoid analysis.

2. Extraction:

-

Weigh approximately 500 mg of the ground material.

-

Use a solvent mixture such as 80% methanol in water. For glycosylated flavonoids, a mild acid hydrolysis step (e.g., with 1 M HCl) can be included by heating the mixture at 80-90°C for 1-2 hours to release the aglycones.

-

Follow with sonication and centrifugation as in the cannabinoid protocol.

-

Filter the supernatant into an HPLC vial.

3. HPLC-DAD Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.

-

Detection: DAD monitoring at wavelengths specific for flavonoids, typically around 270 nm and 340-370 nm.

-

Quantification: Use certified reference standards for common flavonoids (e.g., quercetin, kaempferol, apigenin) and, if available, for cannflavins to create calibration curves.

Mandatory Visualizations

Biosynthetic and Signaling Pathways

The production of secondary metabolites in Cannabis sativa is tightly regulated by complex signaling networks that respond to both developmental cues and environmental stimuli. Below are diagrams of key biosynthetic and regulatory pathways.

Caption: Simplified biosynthetic pathway of major cannabinoids in Cannabis sativa.

Caption: Overview of monoterpene and sesquiterpene biosynthesis pathways.

Caption: Jasmonic acid signaling pathway regulating secondary metabolite production.

Caption: Light signaling pathway for flavonoid biosynthesis.

Conclusion

The secondary metabolites of Cannabis sativa represent a complex and dynamic chemical profile that is of significant interest for both basic research and pharmaceutical applications. A thorough understanding of the tissue-specific accumulation of cannabinoids, terpenes, and flavonoids, coupled with robust and validated analytical methods, is fundamental to advancing our knowledge and harnessing the potential of this plant. Furthermore, elucidating the intricate signaling pathways that regulate the biosynthesis of these compounds opens up new avenues for metabolic engineering and the development of cultivars with tailored chemical profiles for specific therapeutic or industrial purposes.

References

- 1. Terpene Synthases and Terpene Variation in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids in Cannabis sativa: Biosynthesis, Bioactivities, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography for Sativan quantification

An Application Note on High-Performance Liquid Chromatography for the Quantification of Sativan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound (C17H18O4) is a naturally occurring isoflavan with potential biological activities, making its accurate quantification crucial for research and development.[1][2][3][4] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be robust, sensitive, and suitable for the routine analysis of this compound in various sample matrices. This document provides comprehensive experimental protocols, chromatographic conditions, and data presentation for facilitating its implementation in a laboratory setting.

Introduction

This compound is a methoxyisoflavan that has been identified in a variety of plant species.[2][4] The growing interest in the pharmacological properties of isoflavonoids necessitates reliable analytical methods for their quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds in complex mixtures due to its high resolution and sensitivity.[5][6][7][8] This application note presents a detailed protocol for the quantification of this compound using RP-HPLC with UV detection, which is applicable for quality control, pharmacokinetic studies, and phytochemical analysis.

Experimental Protocol

Instrumentation and Reagents

-

HPLC System : An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector is required.

-

Analytical Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.

-

Reagents :

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Formic acid (analytical grade)

-

Chromatographic Conditions

The HPLC parameters for the analysis of this compound are summarized in the table below.

Table 1: Optimized Chromatographic Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient Elution | 0-20 min: 40-80% B20-25 min: 80% B25-30 min: 80-40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Preparation of Standard and Sample Solutions

Standard Solutions:

-

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol.

-

Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation (from plant material):

-

Accurately weigh 1.0 g of the dried, ground plant material.

-

Add 25 mL of methanol and perform sonication for 30 minutes.

-

Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to injection.

Method Validation and Data Presentation

The analytical method was validated for linearity, precision, accuracy, and sensitivity. The quantitative data is summarized in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 97.5% - 103.2% |

| Precision (RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

Workflow and Pathway Diagrams

The logical flow of the experimental procedure for this compound quantification is illustrated in the following diagram.

Caption: Workflow for HPLC quantification of this compound.

As no specific signaling pathway for this compound is currently well-documented in publicly available literature, a diagram for a signaling pathway is not included. The focus of this application note is on the analytical quantification methodology.

Conclusion

This application note provides a detailed and validated RP-HPLC method for the quantification of this compound. The method is accurate, precise, and sensitive, making it a valuable tool for researchers, scientists, and professionals in the field of drug development and natural product analysis. Adherence to this protocol will ensure reliable and reproducible results for the quantification of this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C17H18O4 | CID 170570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound (-)-sativan (FDB030084) - FooDB [foodb.ca]

- 4. This compound | 41743-86-6 [chemicalbook.com]

- 5. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. What is HPLC (High Performance Liquid Chromatography) ï¼ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of Sativan from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Sativan, a homoisoflavonoid, from plant material, with a primary focus on species from the Caesalpinia genus.

Introduction

This compound is a homoisoflavonoid, a class of phenolic compounds found in various plants, notably within the Caesalpinia genus. Homoisoflavonoids are recognized for a range of biological activities, making them of significant interest for pharmaceutical research and drug development.[1][2] This document outlines the methodologies for the efficient extraction and isolation of this compound and related homoisoflavonoids.

Data Presentation

The following table summarizes quantitative data for the isolation of homoisoflavonoids from Caesalpinia sappan, a closely related species to plants known to contain this compound. This data is indicative of the yields and purities that can be expected when applying similar protocols to this compound-containing plant material.

| Compound | Plant Source | Extraction Method | Purification Method | Yield | Purity (%) | Reference |

| 3'-deoxysappanol | Caesalpinia sappan | Maceration with Ethyl Acetate | HSCCC | 5 mg from 120 mg extract | 99 | [3] |

| 3-deoxysappanone B | Caesalpinia sappan | Maceration with Ethyl Acetate | HSCCC | 8 mg from 120 mg extract | 97 | [3] |

| 4-O-methylsappanol | Caesalpinia sappan | Maceration with Ethyl Acetate | HSCCC | 20 mg from 120 mg extract | 90 | [3] |

| Brazilin | Caesalpinia sappan | Maceration with Ethyl Acetate | HSCCC | 18 mg from 120 mg extract | 85 | [3] |

| Sappanol | Caesalpinia sappan | Maceration with Ethyl Acetate | CPC | Not specified | High | [4][5] |

| Brazilin | Caesalpinia sappan | Maceration with Ethyl Acetate | CPC | Not specified | High | [4][5] |

| Brazilin | Caesalpinia sappan | Methanol Extraction | Column Chromatography & Preparative TLC | 21.43% (w/w) from methanol fraction | Not specified | [6] |

HSCCC: High-Speed Counter-Current Chromatography CPC: Centrifugal Partition Chromatography TLC: Thin Layer Chromatography

Experimental Protocols

General Extraction of Homoisoflavonoids from Plant Material

This protocol describes a general procedure for the extraction of homoisoflavonoids from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., heartwood of Caesalpinia sp.)

-

Methanol or Ethanol (95%)

-

n-Hexane

-

Ethyl Acetate

-

Distilled water

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Defatting: The dried plant powder (e.g., 500 g) is first macerated with n-hexane at room temperature for 24 hours to remove non-polar compounds and lipids. This step is repeated three times.[6]

-

Extraction: The defatted plant material is air-dried and then extracted with 95% methanol or ethanol at room temperature with occasional shaking for 48 hours. The extraction is repeated three to four times until the extract becomes colorless.

-

Concentration: The collected extracts are filtered and combined. The solvent is then evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Fractionation: The crude extract is suspended in distilled water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is rich in homoisoflavonoids, is collected and concentrated to dryness.[3]

Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the separation of homoisoflavonoids from Caesalpinia sappan and is suitable for the purification of this compound.[3]

Materials:

-

Ethyl acetate fraction of the plant extract

-

Chloroform

-

Methanol

-

Water

-

HSCCC instrument

-

HPLC system for purity analysis

Procedure:

-

Solvent System Preparation: A two-phase solvent system is prepared by mixing chloroform, methanol, and water in a ratio of 4:3:2 (v/v/v). The mixture is thoroughly shaken and allowed to separate into two phases in a separation funnel.

-

Sample Preparation: The dried ethyl acetate fraction (e.g., 120 mg) is dissolved in a mixture of the upper and lower phases of the solvent system (e.g., 10 mL each).[3]

-

HSCCC Separation:

-

The HSCCC column is first filled with the stationary phase (the lower phase).

-

The apparatus is then rotated at a specific speed (e.g., 900 rpm), and the mobile phase (the upper phase) is pumped into the column at a defined flow rate (e.g., 1.0 mL/min).[3]

-

Once hydrodynamic equilibrium is reached, the sample solution is injected.

-

The effluent is continuously monitored with a UV detector at 280 nm.[3]

-

Fractions are collected based on the resulting chromatogram.

-

-

Analysis of Fractions: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated this compound. Fractions with high purity are combined and concentrated.

Quantitative Analysis of this compound by HPLC

This protocol outlines a method for the quantitative analysis of this compound in the obtained extracts and purified fractions.

Materials:

-

Purified this compound or extract fractions

-

HPLC grade methanol, acetonitrile, and water

-

Formic acid or orthophosphoric acid

-

HPLC system with a C18 column and UV-Vis or PDA detector

-

This compound standard for calibration

Procedure:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of methanol and water (containing 0.1% orthophosphoric acid) with a starting ratio of 70:30 (v/v) can be employed.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 280 nm.[3]

-

Injection Volume: 10-20 µL.

-

-

Standard Curve Preparation: A stock solution of the this compound standard is prepared in methanol. A series of dilutions are made to create calibration standards of known concentrations.

-

Sample Preparation: The dried extracts or purified fractions are accurately weighed and dissolved in methanol to a known concentration. The solutions are filtered through a 0.45 µm syringe filter before injection.

-

Analysis: The standard solutions and sample solutions are injected into the HPLC system. The peak corresponding to this compound is identified by comparing the retention time with the standard. The concentration of this compound in the samples is calculated using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Analytical Steps

Caption: Analytical steps for this compound characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Separation of four homoisoflavonoids from Caesalpinia sappan by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-step isolation of sappanol and brazilin from Caesalpinia sappan and their effects on oxidative stress-induced retinal death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-step isolation of sappanol and brazilin from Caesalpinia sappan and their effects on oxidative stress-induced retinal death - PubMed [pubmed.ncbi.nlm.nih.gov]